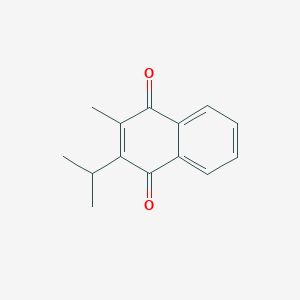![molecular formula C16H12N2O2 B14680992 4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one CAS No. 31717-47-2](/img/structure/B14680992.png)
4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydrazinylidene group attached to a naphthalenone core, with a hydroxyphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one typically involves the condensation of 2-hydroxybenzohydrazide with 1,4-naphthoquinone under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or amine derivatives.
Substitution: The hydroxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted phenyl or naphthalenone derivatives.
科学的研究の応用
4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydroxyphenyl group may participate in hydrogen bonding or other non-covalent interactions, further modulating the compound’s biological effects.
類似化合物との比較
Similar Compounds
4-[2-(2-Hydroxyphenyl)hydrazinylidene]benzene-1(4H)-one: Similar structure but with a benzene core instead of naphthalene.
4-[2-(2-Hydroxyphenyl)hydrazinylidene]anthracene-1(4H)-one: Contains an anthracene core, leading to different electronic properties.
Uniqueness
4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one is unique due to its naphthalenone core, which imparts distinct electronic and steric properties compared to its benzene or anthracene analogs
特性
CAS番号 |
31717-47-2 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC名 |
4-[(2-hydroxyphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C16H12N2O2/c19-15-10-9-13(11-5-1-2-6-12(11)15)17-18-14-7-3-4-8-16(14)20/h1-10,19-20H |
InChIキー |
MJENMIQSUZFAGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


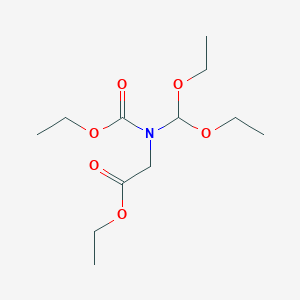


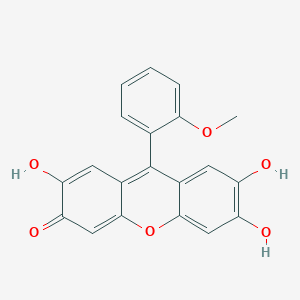
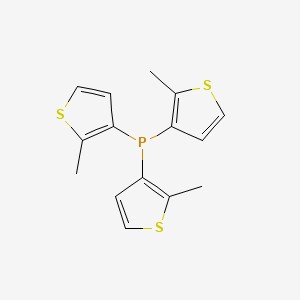
![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
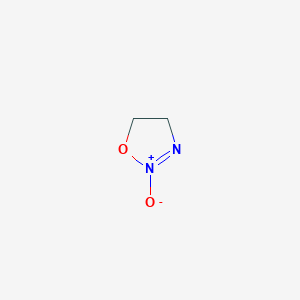
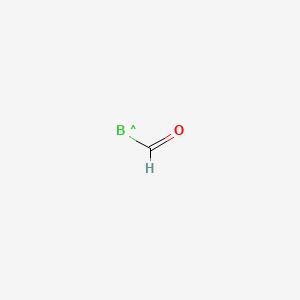
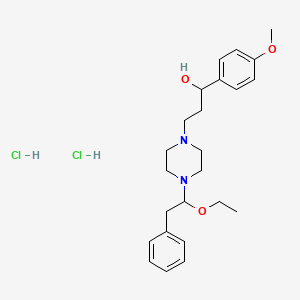
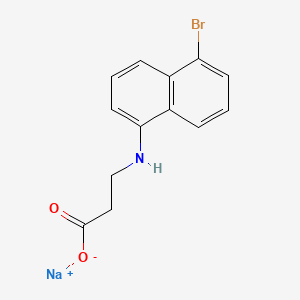


![3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene](/img/structure/B14680985.png)
